molecular formula C38H23Cu2N5Na4O16S4 B13416276 Cuprate CAS No. 72927-72-1

Cuprate

Cat. No.: B13416276
CAS No.: 72927-72-1
M. Wt: 1152.9 g/mol
InChI Key: FGMABLXDGUWFNG-UHFFFAOYSA-J
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Description

Cuprates are copper-oxide compounds that revolutionized condensed matter physics with their high-temperature superconductivity (HTSC), first discovered in 1986 . Their parent compounds, such as La₂CuO₄, are antiferromagnetic (AF) Mott insulators with quasi-two-dimensional (2D) layered structures composed of CuO₂ planes . Doping these materials with charge carriers (holes or electrons) suppresses AF order and induces superconductivity, with critical temperatures (Tc) up to 133 K . Key features include:

  • d-wave pairing symmetry: The superconducting gap has nodes, distinct from conventional s-wave superconductors .
  • Pseudogap phenomenon: A partial energy gap persists above Tc in the underdoped regime .
  • Strong electronic correlations: Charge-transfer insulators with effective Hubbard interaction U ~3 eV .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cuprates can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of copper salts with alkali metal oxides or hydroxides under high-temperature conditions. For example, yttrium barium copper oxide (YBa₂Cu₃O₇) can be prepared by mixing yttrium oxide, barium carbonate, and copper oxide, followed by heating the mixture at high temperatures in an oxygen atmosphere .

Industrial Production Methods: Industrial production of cuprates often involves large-scale solid-state reactions. The raw materials, such as copper oxide and other metal oxides, are mixed and heated in large furnaces. The process requires precise control of temperature and oxygen levels to ensure the formation of the desired cuprate phase .

Chemical Reactions Analysis

Types of Reactions: Cuprates undergo various chemical reactions, including oxidation, reduction, and substitution reactions. They are known to participate in nucleophilic addition reactions, particularly with organocuprates (Gilman reagents), which are useful in organic synthesis .

Common Reagents and Conditions: Common reagents used in reactions with cuprates include alkyllithium compounds, which react with copper salts to form organocuprates. These reactions typically occur under anhydrous conditions to prevent hydrolysis of the reagents .

Major Products Formed: The major products formed from reactions involving cuprates depend on the specific reagents and conditions used. For example, the reaction of an organocuprate with an alkyl halide can yield a new carbon-carbon bond, forming a substituted alkane .

Mechanism of Action

The mechanism by which cuprates exhibit superconductivity is not fully understood. it is believed that the superconducting properties arise from the interaction of electrons within the copper oxide planes. The exact nature of this interaction is still a topic of ongoing research, with theories suggesting the involvement of spin fluctuations or phonons .

Comparison with Similar Compounds

Iron-Based Superconductors (FeAs/FeSe)

Iron-based superconductors (pnictides) share layered structures and phase diagrams with cuprates but exhibit distinct microscopic mechanisms:

Property Cuprates Iron-Based SC References
Parent State Mott insulator Poor metal near Mott transition
Magnetic Order AF (Cu²⁺ moments) Stripy/spin-density wave AF
Pairing Symmetry d-wave s± or nodal s-wave
Band Structure Single-band Multiband
Dimensionality Highly 2D More 3D character
Maximum Tc 133 K (HgBa₂Ca₂Cu₃O₈₊δ) 56 K (SmFeAsO₁₋xFₓ)

Key Similarities :

  • Layered structures with active FeAs/FeSe or CuO₂ planes .
  • Phase diagrams with adjacent AF and superconducting phases .

Key Differences :

  • Fe-based compounds involve orbital-selective correlations and multiband physics, unlike cuprates .
  • Pressure and doping effects are more pronounced in Fe-based systems .

Strontium Iridate (Sr₂IrO₄)

Sr₂IrO₄ is isostructural to La₂CuO₄ but lacks superconductivity despite electronic similarities:

  • Electronic Structure : Quasi-2D with spin-orbit-coupled Jeff = 1/2 states, mimicking cuprate Fermi arcs .
  • Magnetic Order : AF below TN = 240 K .
  • Doping Response : Surface electron doping induces pseudogap and Fermi arcs, but bulk superconductivity remains elusive .

Table : Sr₂IrO₄ vs. La₂CuO₄

Property Sr₂IrO₄ La₂CuO₄ References
Parent State Spin-orbit Mott insulator Charge-transfer insulator
Doping Mechanism Surface carrier injection Bulk chemical substitution
Superconductivity Not observed Tc ~40 K (hole-doped)

Nickelates (RNiO₂)

Nickelates (e.g., NdNiO₂) are the closest structural analogs to cuprates but differ in electronic structure:

  • Parent State : Correlated metal with larger Hubbard U (~6 eV) .
  • Doping Response: Limited Tc (~15 K) compared to cuprates .
  • Key Distinction : Ni³⁺ in nickelates vs. Cu²⁺ in cuprates; weaker AF exchange in nickelates .

AFeSe₂ (A = Tl, K, Rb, Cs)

AFeSe₂ compounds mimic this compound parent compounds with FeSe₂ layers analogous to CuO₂ planes:

  • Structure: FeSe₂ layers are isoelectronic to CuO₂ planes but with non-coplanar Se atoms .
  • Magnetic Order : Néel AF with exchange interactions comparable to cuprates .
  • Potential for SC: Theoretical predictions suggest high Tc upon doping, though experimental confirmation is pending .

Electron-Doped vs. Hole-Doped Cuprates

Electron-doped cuprates (e.g., Nd₂₋ₓCeₓCuO₄) exhibit distinct phase diagrams:

  • Charge Ordering : Observed at higher temperatures than in hole-doped systems .
  • Pseudogap: Less pronounced, with coexisting AF fluctuations .

Data Tables

Table 1: Parent Compound Properties

Compound Structure Type Electronic State Magnetic Order Charge Gap (eV) Reference
La₂CuO₄ (this compound) Layered Perovskite Mott Insulator AF (TN ~320 K) ~2-3
Sr₂IrO₄ (Iridate) Layered Perovskite Insulator AF (TN ~240 K) -
AFeSe₂ FeSe₂ layers AF Insulator Néel AF Small
NdNiO₂ (Nickelate) Infinite-layer Correlated Metal - Ueff ~6 eV

Table 2: Superconducting Properties

Compound Type Max Tc (K) Pairing Symmetry Doping Type Key Features Reference
Cuprates ~133 d-wave Hole/Electron 2D, Pseudogap
Iron-based (FeAs) ~56 s±/d-wave Hole/Electron Multiband, Pressure-sensitive
AFeSe₂ Theoretical Undetermined Electron This compound-like structure
Nickelates ~15 s-wave (predicted) Electron Correlated metal parent

Biological Activity

Cuprates are a class of compounds that contain copper and exhibit a wide range of biological activities. These compounds have garnered significant interest due to their potential applications in medicine, particularly in the fields of oncology and neurobiology. This article focuses on the biological activity of cuprates, highlighting their mechanisms of action, therapeutic potentials, and relevant case studies.

Cuprates exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Cuprates have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Their antimicrobial properties are often attributed to the release of reactive oxygen species (ROS) upon interaction with biological membranes.
  • Antitumor Effects : Certain cuprate complexes have shown promise in inhibiting tumor growth. For instance, copper(II) complexes have been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress.
  • Neuroprotective Properties : Some studies suggest that this compound compounds can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Copper(II) N-salicylideneaminoacidato Complexes :
    • A study investigated the effects of these complexes on freshwater algae, specifically Chlorella vulgaris. It was found that these cuprates significantly reduced chlorophyll content and inhibited photosynthetic electron transport, indicating potential ecological impacts as well as therapeutic applications in controlling algal blooms .
  • Titanocene Dichlorides :
    • Research on sec-alkyl-substituted titanocene dichlorides revealed their synthesis via this compound addition reactions. These compounds exhibited notable biological activity, particularly in their ability to inhibit cell proliferation in various cancer cell lines .
  • Perylenequinones Related to Cuprates :
    • Perylenequinones are structurally related to cuprates and have been studied for their light-activated biological activity targeting protein kinase C (PKC). This indicates a potential pathway for therapeutic interventions using this compound derivatives in photodynamic therapy .

Summary of Biological Activities

Activity Type Description Examples
AntimicrobialEffective against bacteria and fungiCopper(II) complexes
AntitumorInduces apoptosis in cancer cellsTitanocene dichlorides
NeuroprotectiveProtects neurons from oxidative stressCopper(II) N-salicylideneaminoacidato complexes

Synthesis and Evaluation

The synthesis of this compound compounds often involves complex organic reactions such as conjugate additions. For example, this compound-mediated reactions have been utilized to create biologically active cyclopropyl- and tert-butylfarnesyl diphosphate analogs, which were evaluated for their activity against specific cellular targets .

Toxicological Considerations

While cuprates exhibit promising biological activities, it is essential to consider their toxicity profiles. Research indicates that certain this compound compounds can lead to cellular damage at high concentrations, necessitating careful evaluation during therapeutic development .

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for synthesizing high-quality cuprate superconductors?

  • Methodological Answer : this compound synthesis requires precise control of stoichiometry, oxygen doping, and annealing conditions. Solid-state reactions involve mixing precursor oxides (e.g., CuO, BaO) and calcining at 900–1000°C in controlled atmospheres. Post-annealing in oxygen flow optimizes carrier density . Characterization techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) validate phase purity and crystal structure .

Q. How do researchers determine the critical temperature (Tc) of this compound superconductors?

  • Methodological Answer : Tc is measured via resistivity, magnetic susceptibility (DC/AC), and specific heat experiments. Resistivity drops to zero at Tc, while diamagnetic shielding in susceptibility confirms bulk superconductivity. Consistent cooling rates and sample encapsulation prevent oxygen loss during measurements .

Q. What are the key structural features of cuprates that influence superconducting properties?

  • Methodological Answer : Layered perovskite structures with CuO2 planes are critical. Hole or electron doping via chemical substitution (e.g., Sr in La2−xSrxCuO4) modulates carrier concentration. Neutron diffraction and EXAFS (Extended X-ray Absorption Fine Structure) analyze lattice distortions and dopant distribution .

Advanced Research Questions

Q. How can angle-resolved photoemission spectroscopy (ARPES) resolve controversies about the this compound Fermi surface and pseudogap?

  • Methodological Answer : ARPES with ≤2 meV energy and 0.2° angular resolution maps electronic bands near the Fermi level. Data interpretation requires distinguishing between pseudogap (static charge/orbital order) and superconducting gap (d-wave symmetry). Comparative studies across doping levels (underdoped to overdoped) isolate pseudogap contributions .

Q. What strategies address contradictory data on electronic inhomogeneity in cuprates?

  • Methodological Answer : Scanning tunneling microscopy (STM) and μ-ARPES (micron-scale ARPES) identify nanoscale phase separation. Statistical analysis of local density of states (LDOS) variations and machine learning clustering algorithms quantify spatial inhomogeneity. Cross-validation with bulk-sensitive techniques (e.g., NMR) reconciles local vs. averaged properties .

Q. How do researchers differentiate between competing theories (e.g., spin-fluctuation vs. phonon-mediated pairing) for this compound superconductivity?

  • Methodological Answer : Neutron scattering detects spin resonance modes near (π, π), supporting spin-fluctuation models. Isotope effect studies (replacing <sup>16</sup>O with <sup>18</sup>O) test phonon contributions. Multidisciplinary approaches combining transport, spectroscopy, and theoretical modeling (e.g., DFT+DMFT) are critical .

Q. What systematic frameworks ensure reproducibility in this compound thin-film experiments?

  • Methodological Answer : Standardize substrate preparation (e.g., SrTiO3 annealing), deposition parameters (laser fluence, oxygen pressure), and post-growth annealing. Publish raw data (e.g., XRD spectra, RHEED patterns) and metadata (growth logs) in open repositories. Collaborative inter-lab studies validate protocols .

Q. Data Analysis and Interpretation

Q. How should researchers handle conflicting results about the pseudogap’s role in superconductivity?

  • Methodological Answer : Conduct meta-analyses of ARPES, STM, and quantum oscillation datasets. Apply Bayesian statistics to weigh evidence for pseudogap as a precursor vs. competing order. Transparent reporting of experimental conditions (e.g., doping, temperature) reduces bias .

Q. What computational tools are used to model this compound electronic structure and phase diagrams?

  • Methodological Answer : Density Functional Theory (DFT) with Hubbard U corrections (DFT+U) models correlated electrons. Dynamical Mean-Field Theory (DMFT) integrates local quantum fluctuations. Open-source codes (e.g., Quantum ESPRESSO) enable reproducibility. Validation against ARPES and neutron data ensures accuracy .

Q. Tables of Key Findings

Phenomenon Experimental Technique Key Insight Reference
d-wave superconducting gapARPESGap nodes align with CuO2 Brillouin zone
Pseudogap phaseSTM, NMRCompeting charge order precedes superconductivity
Electronic inhomogeneityμ-ARPESNanoscale phase separation in underdoped cuprates

Q. Guidelines for Rigorous Research

  • Data Integrity : Archive raw datasets (e.g., spectroscopy curves, diffraction patterns) with timestamps and calibration details .
  • Collaboration : Involve specialists (e.g., statisticians for meta-analysis, methodologists for bias reduction) .
  • Transparency : Pre-register hypotheses and analysis plans to avoid post hoc rationalization .

Properties

CAS No.

72927-72-1

Molecular Formula

C38H23Cu2N5Na4O16S4

Molecular Weight

1152.9 g/mol

IUPAC Name

tetrasodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,3,6-trisulfonate;copper

InChI

InChI=1S/C38H27N5O16S4.2Cu.4Na/c44-29-14-19(6-10-27(29)40-42-35-32(62(54,55)56)16-21-12-24(8-9-26(21)37(35)46)39-23-4-2-1-3-5-23)20-7-11-28(30(45)15-20)41-43-36-33(63(57,58)59)17-22-13-25(60(48,49)50)18-31(61(51,52)53)34(22)38(36)47;;;;;;/h1-18,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;/q;;;4*+1/p-4

InChI Key

FGMABLXDGUWFNG-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu]

Origin of Product

United States

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